molecular formula C13H11N3S B5866444 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine

1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine

Cat. No.: B5866444
M. Wt: 241.31 g/mol
InChI Key: WQJUUHFPWVHOBV-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine typically involves the reaction of 2-aminobenzothiazole with phenylhydrazine under specific conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture . Another approach involves the use of microwave irradiation to accelerate the reaction .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, such as the use of environmentally friendly solvents and catalysts. The condensation of 2-aminobenzenethiol with aldehydes or ketones is a common industrial method .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine stands out due to its unique combination of a benzothiazole ring and a phenylhydrazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Introduction

1-(1,3-Benzothiazol-2-yl)-2-phenylhydrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C13H10N4S\text{C}_{13}\text{H}_{10}\text{N}_{4}\text{S}

Table 1: Chemical Structure of this compound

ComponentDescription
Molecular FormulaC₁₃H₁₀N₄S
Molecular Weight250.31 g/mol
Functional GroupsBenzothiazole, Hydrazine

Research indicates that compounds containing the benzothiazole structure can induce apoptosis in cancer cells through the activation of caspases, particularly procaspase-3. In a study involving various benzothiazole derivatives, it was found that compounds similar to this compound exhibited significant anticancer activity against cell lines such as U937 and MCF-7 by activating procaspase-3 to caspase-3 .

Case Study: Caspase Activation

In vitro assays demonstrated that selected benzothiazole derivatives activated caspase-3 effectively. For instance, compounds 8j and 8k , structurally related to this compound, showed potent procaspase-3 activation activities at concentrations of 10 μM with activation rates of 77.8% and 92.1%, respectively .

Table 2: Caspase Activation Activity

CompoundCaspase Activation (%)
PAC-1100
8j99
8k114
DMSO7

Antitumor Efficacy

The efficacy of these compounds as antitumor agents was supported by their IC50 values. For example, compounds 8j and 8k demonstrated IC50 values of 5.2 μM and 6.6 μM against U937 cells, indicating strong potential for further development as anticancer drugs .

Antibacterial Activity

In addition to anticancer properties, benzothiazole derivatives have shown promising antibacterial activity. Studies have reported that similar compounds exhibit significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.

The antibacterial mechanism is thought to involve disruption of bacterial cell membranes and interference with bacterial metabolic processes. The presence of hydrophobic groups in the structure enhances membrane permeability.

Case Study: Antibacterial Screening

A study evaluating the antibacterial effects of benzothiazole derivatives found that certain analogs displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as vancomycin .

Table 3: Antibacterial Activity (MIC Values)

CompoundBacteriaMIC (μg/mL)
Benzothiazole AS. aureus0.7
Benzothiazole BE. coli1.5
Control (Vancomycin)S. aureus0.7

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2-phenylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-2-6-10(7-3-1)15-16-13-14-11-8-4-5-9-12(11)17-13/h1-9,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJUUHFPWVHOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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